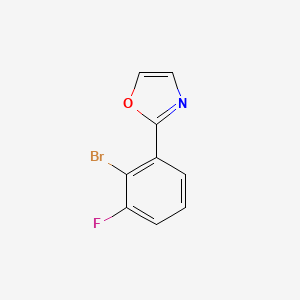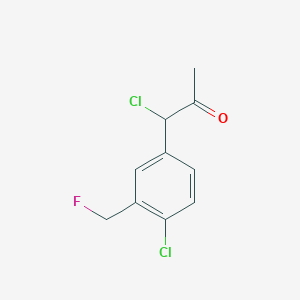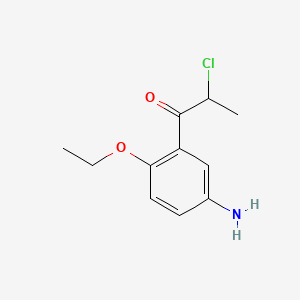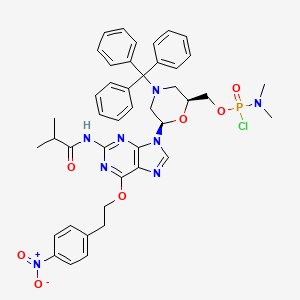
Morpholino G subunit
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholino G subunit is a type of oligomer molecule used in molecular biology to modify gene expression. It is part of the broader class of morpholino oligomers, which are nucleic acid analogs. These compounds are known for their ability to block access of other molecules to specific sequences of the base-pairing surfaces of ribonucleic acid (RNA), making them valuable tools in genetic research and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholino G subunit is synthesized through a series of chemical reactions starting from RNA nucleosides. The process involves ring-cleaving oxidation of the ribose 2′- and 3′-hydroxyls, followed by reaction with ammonia and reduction to form a morpholine ring. The morpholine nitrogen is protected by a suitable protecting group, and the resulting compound is further modified to introduce the desired nucleobases .
Industrial Production Methods
Industrial production of morpholino oligomers, including the G subunit, typically involves automated solid-phase synthesis. This method allows for the precise addition of each subunit in a controlled manner, ensuring high purity and yield. The process is scalable and can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholino G subunit undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can modify the morpholine ring or the attached nucleobases.
Substitution: Substitution reactions are used to introduce different nucleobases or other functional groups onto the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions include modified morpholino subunits with various nucleobases or functional groups, which can be further assembled into complete oligomers .
Applications De Recherche Scientifique
Morpholino G subunit has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex oligomers for gene modification studies.
Biology: Employed in gene knockdown experiments to study gene function and regulation.
Medicine: Investigated for therapeutic applications, including the treatment of genetic disorders like Duchenne muscular dystrophy.
Industry: Utilized in the development of diagnostic tools and biopharmaceuticals
Mécanisme D'action
Morpholino G subunit exerts its effects through a mechanism known as “steric blocking.” It binds to a target sequence within an RNA molecule, preventing other molecules from interacting with the RNA. This inhibition can block the translation or splicing of the RNA, effectively silencing the gene. The molecular targets include specific messenger RNA (mRNA) sequences, and the pathways involved are related to gene expression and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorothioate DNA: Another type of antisense oligonucleotide with a different backbone structure.
Small Interfering RNA (siRNA): Used for gene silencing through RNA interference.
Peptide Nucleic Acids (PNA): Synthetic polymers that mimic DNA or RNA and bind to complementary sequences.
Uniqueness
Morpholino G subunit is unique due to its non-ionic backbone, which provides high stability and specificity. Unlike other antisense oligonucleotides, it does not trigger the degradation of its target RNA, making it a more precise tool for gene silencing .
Propriétés
Formule moléculaire |
C43H46ClN8O7P |
|---|---|
Poids moléculaire |
853.3 g/mol |
Nom IUPAC |
N-[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-6-[2-(4-nitrophenyl)ethoxy]purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C43H46ClN8O7P/c1-30(2)40(53)47-42-46-39-38(41(48-42)57-25-24-31-20-22-35(23-21-31)52(54)55)45-29-51(39)37-27-50(26-36(59-37)28-58-60(44,56)49(3)4)43(32-14-8-5-9-15-32,33-16-10-6-11-17-33)34-18-12-7-13-19-34/h5-23,29-30,36-37H,24-28H2,1-4H3,(H,46,47,48,53)/t36-,37+,60?/m0/s1 |
Clé InChI |
WAHZVPMCAUKPIH-BZIXDFOGSA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=N1)OCCC3=CC=C(C=C3)[N+](=O)[O-])N=CN2[C@H]4CN(C[C@H](O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=N1)OCCC3=CC=C(C=C3)[N+](=O)[O-])N=CN2C4CN(CC(O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


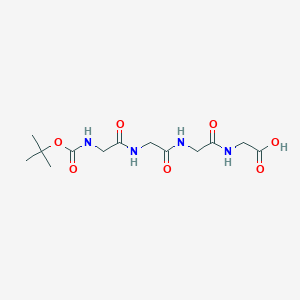
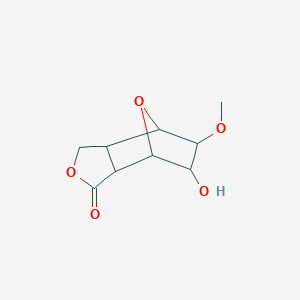
![3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14038719.png)
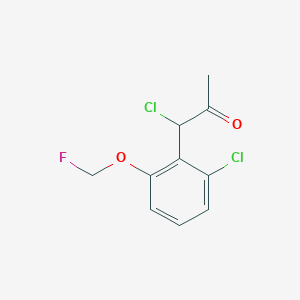
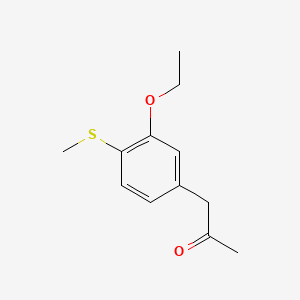

![1-Thia-7-azaspiro[4.4]nonane](/img/structure/B14038763.png)
![(S)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14038765.png)

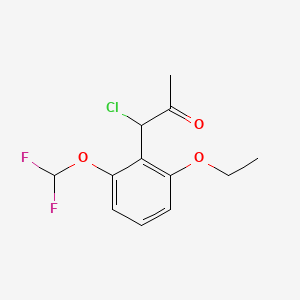
![(1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-4-methylidenecyclohexan-1-ol](/img/structure/B14038792.png)
